molecular formula C15H17NO3S B14422092 2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine CAS No. 81167-72-8

2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14422092
CAS No.: 81167-72-8
M. Wt: 291.4 g/mol
InChI Key: IUWCKKLWXCKLDP-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine is a complex organic compound with a unique structure that combines a pyridine ring with a methanesulfonyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylmethanesulfonyl chloride with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein functions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine is unique due to its combination of a pyridine ring and a methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

81167-72-8

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfonyl]-5-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C15H17NO3S/c1-11-4-6-13(3)14(8-11)10-20(18,19)15-7-5-12(2)9-16(15)17/h4-9H,10H2,1-3H3

InChI Key

IUWCKKLWXCKLDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=C(C=C2)C)[O-]

Origin of Product

United States

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